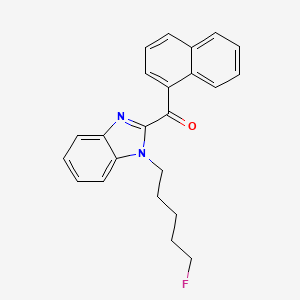
Fubimina
説明
科学的研究の応用
FUBIMINA has several scientific research applications, including:
作用機序
FUBIMINAは、CB2受容体の強力なアゴニストとして作用し、CB1受容体に対して有意な選択性を示すことで、その効果を発揮します . This compoundのCB2受容体への結合は、細胞内シグナル伝達経路を活性化し、さまざまな生理学的効果をもたらします . CB2受容体に対する選択性は、this compoundの特定の構造的特徴によるものであり、この受容体とより効果的に相互作用することができます .
類似の化合物との比較
This compoundは、AM-2201、AB-CHMINACA、およびAB-PINACAなどの他の合成カンナビノイドと類似しています . this compoundは、CB2受容体に対する高い選択性という点でユニークであり、これはCB1受容体に対する親和性が高い可能性のある他の化合物とは異なります . この選択性は、this compoundをCB2受容体活性化の特異的な効果を研究するための貴重なツールにします .
類似の化合物のリスト
- AM-2201
- AB-CHMINACA
- AB-PINACA
- JWH-018
- CP47,497
- WIN55,212-2
準備方法
合成経路および反応条件
FUBIMINAの合成は、1-(5-フルオロペンチル)-1H-ベンゾ[d]イミダゾールとナフタレン-1-カルボン酸クロリドの反応を伴います . この反応は、通常、トリエチルアミンなどの塩基の存在下、無水条件下、および目的の生成物を形成するために制御された温度で行われます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と溶媒の使用に加えて、カラムクロマトグラフィーなどの高度な精製技術が含まれ、高純度の最終生成物が得られます .
化学反応の分析
反応の種類
FUBIMINAは、次のようないくつかの種類の化学反応を起こします。
酸化: This compoundは、水酸化およびカルボキシル化誘導体などのさまざまな代謝産物を形成するために酸化することができます.
還元: 還元反応は、this compoundに存在する官能基を修飾し、異なるアナログの形成につながる可能性があります.
置換: 置換反応は、フルオロペンチルまたはベンゾイミダゾール部分で起こり、新しい化合物の形成につながる可能性があります.
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応は、通常、目的の変換を確実に実行するために、特定の温度とpHレベルを含む制御された条件下で行われます .
形成される主要な生成物
This compoundの反応から生成される主要な生成物には、水酸化、カルボキシル化、および置換誘導体が含まれ、これらは親化合物と比較して異なる薬理学的特性を持つ可能性があります .
科学研究の応用
This compoundには、次のようないくつかの科学研究の応用があります。
類似化合物との比較
FUBIMINA is similar to other synthetic cannabinoids such as AM-2201, AB-CHMINACA, and AB-PINACA . this compound is unique in its high selectivity for the CB2 receptor, which distinguishes it from other compounds that may have higher affinity for the CB1 receptor . This selectivity makes this compound a valuable tool for studying the specific effects of CB2 receptor activation .
List of Similar Compounds
- AM-2201
- AB-CHMINACA
- AB-PINACA
- JWH-018
- CP47,497
- WIN55,212-2
特性
IUPAC Name |
[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESSZMROAFKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016923 | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984789-90-3 | |
| Record name | Fubimina | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUBIMINA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Fubimina interact with its target and what are the downstream effects?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, this compound demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].
Q2: What is the structural characterization of this compound?
A2: this compound, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of this compound.
Q3: Are there any known resistance mechanisms or cross-resistance concerns with this compound?
A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with this compound. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


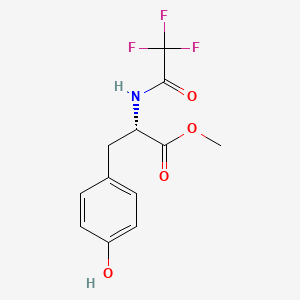



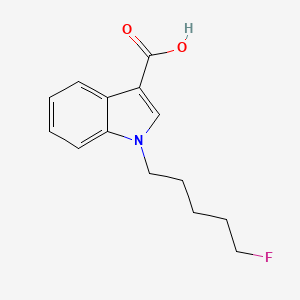
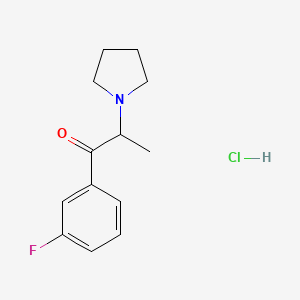
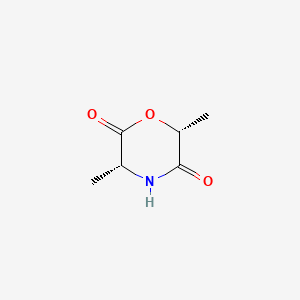
![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
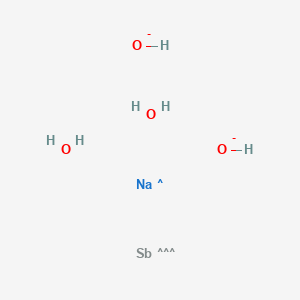
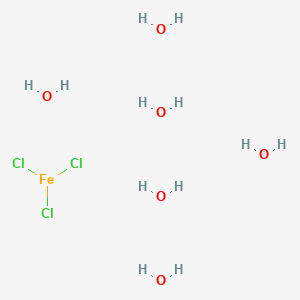
![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)
